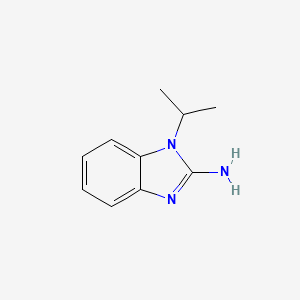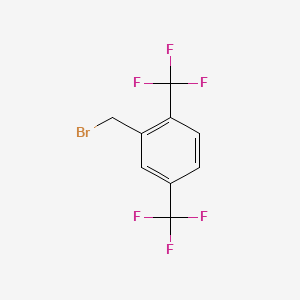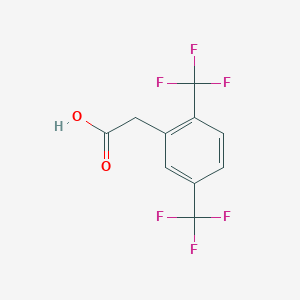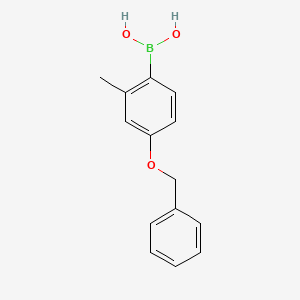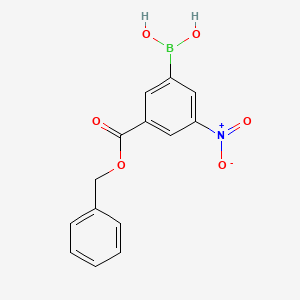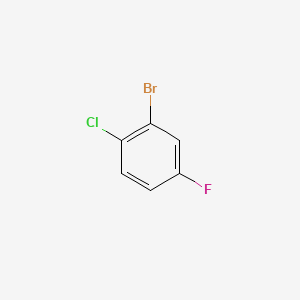![molecular formula C14H7ClO3 B1271589 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride CAS No. 71942-38-6](/img/structure/B1271589.png)
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Description
Chromene derivatives, such as 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, are significant heterocycles in bio-organic chemistry, often found in natural products and pharmaceuticals. Their importance is underscored by the increasing interest in the synthesis of the heterocyclic chromene ring structure and the determination of their X-ray crystal structures, which are crucial for understanding their biological activities .
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. For instance, methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate was synthesized using a new procedure that involved crystallization from an acetonitrile-benzene solution at room temperature, yielding reddish crystals with a 56% yield . Novel trifluoromethyl-1H-benzo[f]chromenes have been synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst in a one-pot procedure at room temperature, without the need for additional organic solvents . Additionally, 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized via a tandem Michael addition-cyclization reaction, with an enantioselective synthesis achieved using a cinchona alkaloid-derived thiourea catalyst . Furthermore, 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles were synthesized in aqueous media using triethylbenzylammonium chloride as a catalyst, highlighting an environmentally friendly approach with good yields .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by various bond lengths and angles that are consistent with previously reported structures. For example, the covalent bonds in methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate are found to be normal, with specific bond lengths and angles at the oxygen atoms that are almost the same as in previous reports. The methyl group is approximately in the plane of the adjacent atoms, suggesting electron donation to the carbonyl group. The carbonyl group is approximately perpendicular to the adjacent plane, likely due to steric interactions. Additionally, π-π ring stacking is observed within the crystals, which is attributed to the presence of parallel aromatic naphthalene rings that stabilize the crystal packing .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromene derivatives are diverse and can include condensation, Michael addition, and cyclization reactions. The use of various catalysts, such as 2-oxoimidazolidine-1,3-disulfonic acid and cinchona alkaloid-derived thiourea, facilitates these reactions and can lead to the formation of novel compounds with potential biological activities . The ability to perform these reactions in aqueous media and without additional organic solvents is also noteworthy, as it represents a step towards greener and more sustainable chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are determined through various analytical techniques, including melting point measurements, elemental analyses, IR, 1H NMR, and X-ray analysis. The melting points, elemental composition, and spectroscopic data are consistent with the structures of the synthesized compounds. The environmental friendliness of the synthesis methods and the potential for catalyst recovery and recycling are also important aspects of their physical and chemical properties .
Scientific Research Applications
Antiproliferative Potential and Fluorescence Properties
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have shown promising results in inhibiting the proliferation of human non-small cell lung cancer (NSCLC) cell lines. Particularly, some derivatives exhibited strong antiproliferative activity by inducing apoptosis, arresting the cell cycle, and increasing intracellular reactive oxygen species (ROS) levels, indicating their potential as antitumor agents. Additionally, certain compounds with low cytotoxicity demonstrated excellent fluorescence properties, making them effective as fluorescence probes for biological imaging (Fu et al., 2015).
Environmentally Friendly Synthesis
- A green chemical synthesis method has been developed for the synthesis of 2-amino-chromenes using nanostructured diphosphate Na2CaP2O7 as a catalyst. This process offers an alternative, environmentally benign strategy for producing these compounds with high atom economy and low waste, further enhancing their utility in scientific research (Solhy et al., 2010).
Synthesis and Antimicrobial Activity
- Novel 3H-benzo[f]chromen-3-one derivatives have been synthesized, incorporating non-steroidal anti-inflammatory drug moieties. These compounds have been evaluated for their anticancer and antimicrobial activity, with some showing good activity compared to standard drugs, indicating their potential as therapeutic agents (Jaber et al., 2020).
Antibacterial Effects of Synthesized Derivatives
- Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates the potential application of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis in Aqueous Media
- Synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media has been achieved, demonstrating the environmental benefits and efficiency of using aqueous media for the synthesis of complex organic compounds (Shi et al., 2006).
properties
IUPAC Name |
3-oxobenzo[f]chromene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZSPGHNLGPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365804 | |
| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |
CAS RN |
71942-38-6 | |
| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Benzocoumarin-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



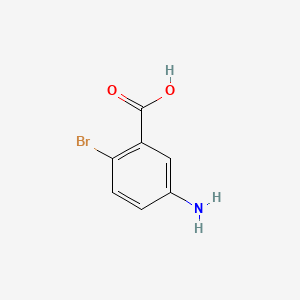
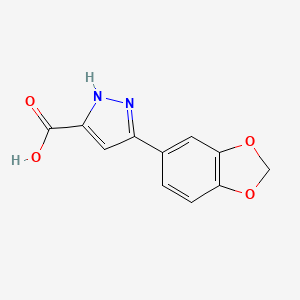
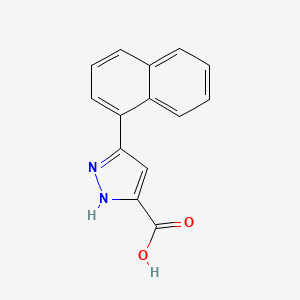
![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
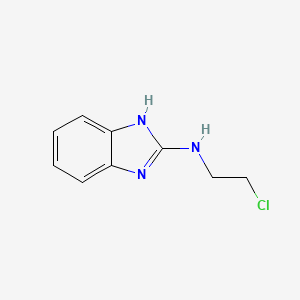
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
